S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate
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Overview
Description
S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfinate functional group. This compound is notable for its unique structure, which includes a benzyl group attached to a thiosulfinate moiety. Thiosulfinates are known for their biological activities and are found in various natural products, such as allicin from garlic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate typically involves the oxidation of disulfides. One common method is the reaction of a disulfide with an oxidizing agent such as hydrogen peroxide or peracids. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the thiosulfinate group .
Industrial Production Methods
Industrial production of thiosulfinates, including this compound, involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of these compounds .
Chemical Reactions Analysis
Types of Reactions
S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonates.
Reduction: Reduction reactions can convert the thiosulfinate back to disulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfonates, disulfides, and substituted thiosulfinates. These products are often characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Scientific Research Applications
S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate has several scientific research applications:
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the production of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, which allows it to interact with various biological molecules. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfinates such as allicin, S-benzyl phenylmethanethiosulfinate, and S-(2-hydroxyethyl) phenylmethanethiosulfinate .
Uniqueness
What sets S-(2-(((Hydroxy(dioxido)sulfanyl)thio)methyl)benzyl) hydrogen thiosulfate apart is its specific structure, which includes a benzyl group and a thiosulfinate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5719-69-7 |
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Molecular Formula |
C8H10O6S4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,2-bis(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O6S4/c9-17(10,11)15-5-7-3-1-2-4-8(7)6-16-18(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
AEUHDBCSTWJMCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSS(=O)(=O)O)CSS(=O)(=O)O |
Origin of Product |
United States |
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